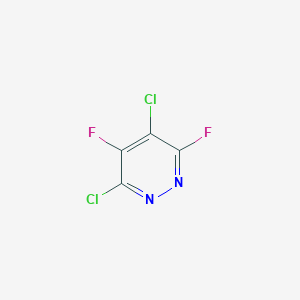

3,5-Dichloro-4,6-difluoropyridazine

Description

3,5-Dichloro-4,6-difluoropyridazine is a halogenated pyridazine derivative featuring chlorine atoms at the 3- and 5-positions and fluorine atoms at the 4- and 6-positions. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer distinct electronic properties compared to pyridine or benzene derivatives.

Properties

IUPAC Name |

3,5-dichloro-4,6-difluoropyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F2N2/c5-1-2(7)3(6)9-10-4(1)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLCEZIVHCCDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516864 | |

| Record name | 3,5-Dichloro-4,6-difluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88692-16-4 | |

| Record name | 3,5-Dichloro-4,6-difluoropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4,6-difluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine and fluorine sources under controlled conditions. For instance, pentachloropyridine can be reacted with potassium fluoride in dimethyl sulfoxide at temperatures ranging from 60 to 125°C . This reaction may also involve the use of phase transfer catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of advanced reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4,6-difluoropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.

Scientific Research Applications

3,5-Dichloro-4,6-difluoropyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4,6-difluoropyridazine exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Positional Isomerism in Pyridazines

- 4,5-Dichloro-4,5-difluoropyridazine (167): This positional isomer of the target compound has halogens at the 4- and 5-positions. In contrast, the 3,5-dichloro-4,6-difluoro configuration of the target compound may exhibit greater thermal stability due to symmetrical halogen placement, reducing ring strain.

Pyridine vs. Pyridazine Frameworks

- 2,5-Dichloro-4,6-diiodopyridin-3-ol : A pyridine derivative with hydroxyl, chlorine, and iodine substituents . The hydroxyl group introduces electron-donating effects, contrasting with the electron-deficient pyridazine core of the target compound. Additionally, iodine’s larger atomic radius and weaker C–I bonds (vs. C–F/C–Cl) likely reduce thermal stability compared to 3,5-Dichloro-4,6-difluoropyridazine.

Table 1: Structural and Substituent Comparisons

Thermal Stability and Reactivity

Pyrolysis Behavior

- 4,5-Dichloro-4,5-difluoropyridazine (167) : At 300°C, 14% of the compound rearranged into a pyridine derivative, while 68% of co-pyrolyzed perfluoro-4,5-di-isobutylpyridazine (142) remained intact, suggesting dichloro compounds inhibit certain rearrangements . The target compound’s halogen positions may resist such rearrangements due to reduced steric and electronic strain.

Halogen-Specific Reactivity

- Fluorine vs. Chlorine/Iodine: The C–F bonds in this compound are stronger than C–Cl or C–I bonds, likely enhancing thermal stability.

Table 2: Thermal and Reactivity Profiles

Functional Implications

- Electron Deficiency : The target compound’s halogen arrangement creates a highly electron-deficient ring, making it a candidate for metal-catalyzed cross-coupling reactions, unlike hydroxyl-containing analogs (e.g., 2,5-Dichloro-4,6-diiodopyridin-3-ol), which may favor hydrogen bonding or acid-base interactions.

- Catalytic/Inhibitory Effects : Compound 167 inhibited the decomposition of co-pyrolyzed perfluorinated pyridazines . The target compound’s structure may similarly influence reaction pathways in mixed systems, though this requires experimental validation.

Q & A

Q. What are the recommended synthetic strategies for 3,5-Dichloro-4,6-difluoropyridazine in laboratory settings?

- Methodological Answer : Synthesis of halogenated pyridazines often involves sequential halogenation. For example, chlorination and fluorination can be achieved via:

Direct Halogenation : Use of POCl₃ or PCl₅ for chlorination at elevated temperatures (80–120°C) under inert atmosphere .

Fluorination : Replacement of chlorine with fluorine via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 100–150°C .

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Characterization via ¹⁹F NMR and mass spectrometry is critical to confirm substitution patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Chlorinated/fluorinated compounds may release toxic fumes upon decomposition .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Moisture-sensitive halogenated compounds degrade via hydrolysis; use desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing substitution patterns in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments adjacent to electron-withdrawing substituents (Cl/F). For pyridazines, coupling constants in ¹H NMR reveal ring substitution geometry .

- ¹⁹F NMR : Quantify fluorine environments; chemical shifts (δ) between -100 to -200 ppm are typical for aromatic fluorides .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₄Cl₂F₂N₂) and isotopic patterns for Cl/F .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to identify electron-deficient sites. Fluorine’s strong electron-withdrawing effect directs nucleophiles to para positions relative to Cl .

- Reactivity Analysis : Calculate Fukui indices to map electrophilic regions. Pyridazines with multiple halogens show reduced activation energy for NAS due to increased ring polarization .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 100°C to prevent dehalogenation or ring-opening .

- Catalytic Systems : Use Pd/Cu catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) while suppressing homocoupling. Ligands like XPhos enhance stability of intermediates .

- Solvent Optimization : Non-polar solvents (toluene) minimize solvolysis, while DMSO enhances solubility for fluorinated substrates .

Safety and Regulatory Considerations

Q. What are the key safety protocols for working with this compound?

- Methodological Answer :

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use activated charcoal for accidental ingestion .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before disposal. Follow EPA guidelines for halogenated waste .

Table: Related Halogenated Pyridazine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.